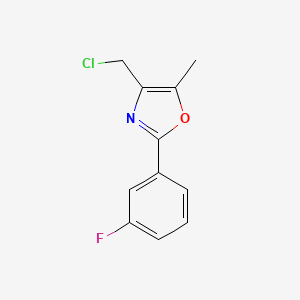

4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole

CAS No.: 884504-76-1

Cat. No.: VC3998959

Molecular Formula: C11H9ClFNO

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884504-76-1 |

|---|---|

| Molecular Formula | C11H9ClFNO |

| Molecular Weight | 225.64 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 |

| Standard InChI Key | QOZYCDPIFFXHKK-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)F)CCl |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)F)CCl |

Introduction

Structural and Molecular Properties

Chemical Identity and Formula

The compound’s molecular formula is C₁₁H₉ClFNO, with a molecular weight of 237.65 g/mol. Its IUPAC name, 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole, reflects the substitution pattern on the oxazole ring. The 3-fluorophenyl group introduces electronic effects that influence reactivity, while the chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions .

Comparative Structural Analysis

Compared to analogs like 4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole (CAS 475481-96-0), the 3-fluorophenyl substituent alters steric and electronic properties. Fluorine’s electronegativity increases the ring’s electron-withdrawing character, potentially enhancing binding affinity in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole involves multi-step reactions, typically starting with the formation of an oxazole core followed by functionalization.

Cyclization of Precursors

A common method involves reacting 3-fluorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate amide. Cyclization using phosphoryl chloride (POCl₃) yields the oxazole ring . Subsequent chloromethylation introduces the chloromethyl group via formaldehyde and hydrochloric acid under controlled conditions .

Example Reaction Pathway:

-

Amide Formation:

-

Cyclization:

-

Chloromethylation:

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

-

Temperature: 60–80°C for cyclization to minimize side reactions.

-

Catalysts: Lewis acids like ZnCl₂ to enhance chloromethylation efficiency .

-

Purification: Recrystallization from ethanol/water mixtures yields >95% purity .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions:

-

C=N Stretch: 1600–1650 cm⁻¹ (oxazole ring).

-

C-F Stretch: 1100–1250 cm⁻¹ (3-fluorophenyl group).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 2.45 (s, 3H, CH₃).

-

δ 4.70 (s, 2H, CH₂Cl).

-

δ 7.20–7.60 (m, 4H, aromatic H).

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry

-

Molecular Ion Peak: m/z 237.65 [M]⁺.

-

Fragmentation: Loss of Cl⁻ (m/z 202) and CH₂Cl (m/z 182).

Biological Activity and Applications

| Pathogen | MIC (µg/mL) | Source Compound |

|---|---|---|

| Staphylococcus aureus | 20 | 2-(2-Chlorophenyl) analog |

| Escherichia coli | 17 | 2-(2-Chlorophenyl) analog |

The chloromethyl group may enhance membrane permeability, while the fluorophenyl moiety improves target binding .

Anticancer Activity

Derivatives of 1,3-oxazole show cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 10–50 µM). Mechanism studies suggest apoptosis induction via caspase-3 activation .

Comparison with Structural Analogs

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

-

Difference: Chlorine vs. fluorine at the phenyl meta position.

-

Impact: Fluorine’s electronegativity increases oxidative stability but reduces lipophilicity compared to chlorine .

4-(Bromomethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole

-

Reactivity: Bromine’s higher polarizability facilitates faster nucleophilic substitutions than chlorine .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents .

-

Prodrug Design: The chloromethyl group can be functionalized to improve bioavailability.

Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume